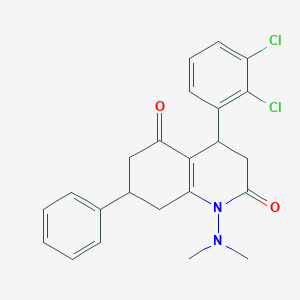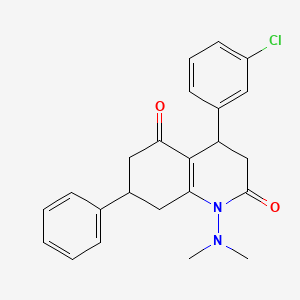![molecular formula C29H36BrN3O3 B4313625 ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4313625.png)
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE
概要
説明
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and its structural complexity, which includes a brominated indole core, a cyclohexyl group, and a piperazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Piperazine Substitution: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-(4-methylphenyl)piperazine and a suitable base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated indole.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
作用機序
The mechanism of action of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The piperazine moiety may enhance the compound’s binding affinity and selectivity for certain targets.
類似化合物との比較
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate can be compared with other indole derivatives:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
The uniqueness of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O3/c1-3-36-29(35)28-23-17-27(34)24(30)18-25(23)33(22-7-5-4-6-8-22)26(28)19-31-13-15-32(16-14-31)21-11-9-20(2)10-12-21/h9-12,17-18,22,34H,3-8,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBSGKDRZGHUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCN(CC4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(DIMETHYLAMINO)-7-PHENYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4313545.png)
![4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B4313558.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4313574.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B4313588.png)
![O,O-DIPHENYL [TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE]PHOSPHORAMIDOTHIOATE](/img/structure/B4313589.png)

![3-[4-(cyclopentyloxy)phenyl]-3-{[3-(isobutyrylamino)benzoyl]amino}propanoic acid](/img/structure/B4313610.png)
![3-(diethylamino)propyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B4313618.png)
![ETHYL 2-({2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]BENZOYL}AMINO)ACETATE](/img/structure/B4313631.png)



![2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313647.png)
![2-[4-(3-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313655.png)
